3-(Benzylamino)propanenitrile hydrochloride 3-(Benzylamino)propanenitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 877-97-4
VCID: VC2110358
InChI: InChI=1S/C10H12N2.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,8-9H2;1H
SMILES: C1=CC=C(C=C1)CNCCC#N.Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

3-(Benzylamino)propanenitrile hydrochloride

CAS No.: 877-97-4

Cat. No.: VC2110358

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzylamino)propanenitrile hydrochloride - 877-97-4

Specification

CAS No. 877-97-4
Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name 3-(benzylamino)propanenitrile;hydrochloride
Standard InChI InChI=1S/C10H12N2.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,8-9H2;1H
Standard InChI Key OTBMQOAEVMQIEW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCCC#N.Cl
Canonical SMILES C1=CC=C(C=C1)CNCCC#N.Cl

Introduction

Chemical Identity and Basic Properties

3-(Benzylamino)propanenitrile hydrochloride is the hydrochloride salt of 3-(Benzylamino)propanenitrile, an organic compound characterized by a benzyl group attached to an amino-propanenitrile backbone. The free base form has the CAS number 706-03-6, while the hydrochloride salt represents its more stable, crystalline derivative.

Structural and Molecular Information

The basic molecular information of the compound is presented in the table below:

ParameterFree BaseHydrochloride Salt
IUPAC Name3-(Benzylamino)propanenitrile3-(Benzylamino)propanenitrile hydrochloride
Molecular FormulaC₁₀H₁₂N₂C₁₀H₁₂N₂·HCl
Molecular Weight160.22 g/mol196.68 g/mol
CAS Number706-03-6Related to free base
SMILES NotationN#CCC[NH2+]CC1=CC=CC=C1N#CCC[NH2+]CC1=CC=CC=C1.Cl

The compound features a nitrile group at one terminal and a benzyl group attached to a nitrogen atom, forming a secondary amine structure. The hydrochloride salt is formed when the nitrogen atom of the secondary amine is protonated by hydrochloric acid, creating an ionic bond with the chloride counterion.

Physical Properties

The hydrochloride salt typically exists as a crystalline solid with enhanced water solubility compared to its free base counterpart. This improved solubility makes it particularly valuable for applications requiring aqueous environments. While the free base is described as a yellow oil, the hydrochloride salt generally presents as a white to off-white crystalline powder, which offers greater stability during storage and handling.

Synthesis and Preparation Methods

Multiple synthetic routes have been developed for the preparation of 3-(Benzylamino)propanenitrile, which can be subsequently converted to its hydrochloride salt through treatment with hydrogen chloride or hydrochloric acid.

Nucleophilic Substitution Method

One of the most direct approaches involves the reaction of 3-bromopropionitrile with benzylamine. This nucleophilic substitution process typically occurs under mild conditions and results in the formation of the target compound.

Sodium Hydride-Mediated Synthesis

A more controlled method employs the following procedure:

  • Reaction of benzylamine with sodium hydride in N,N-dimethylformamide (DMF) at 0-25°C for 0.5 hours to form the benzylamine anion

  • Addition of bromopropionitrile to the reaction mixture at 25°C, followed by stirring for 16 hours

  • Quenching with ice water and extraction with ethyl acetate

  • Concentration of the organic layers to obtain the crude product

Conversion to Hydrochloride Salt

The free base is typically converted to its hydrochloride salt through treatment with hydrogen chloride in an appropriate solvent such as diethyl ether or isopropanol. The salt precipitates from solution and can be collected by filtration, followed by washing and drying under appropriate conditions .

Purification Techniques

The crude product can be purified using various techniques:

  • Flash column chromatography using silica gel with appropriate eluent systems

  • Recrystallization from suitable solvent combinations

  • Vacuum distillation for initial purification of the free base before salt formation

These methods typically yield the hydrochloride salt with high purity suitable for research and synthetic applications.

Structural Characterization

Comprehensive structural characterization of 3-(Benzylamino)propanenitrile hydrochloride and its free base has been conducted using various analytical techniques, providing definitive confirmation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (CDCl₃):
The free base shows characteristic signals at:

  • δ 2.45 ppm (t, J=6.5 Hz, 2H) corresponding to CH₂-CN

  • δ 2.87 ppm (t, J=6.5 Hz, 2H) corresponding to N-CH₂

  • δ 3.80 ppm (s, 2H) corresponding to Ph-CH₂

  • δ 7.20–7.40 ppm (m, 5H) corresponding to aromatic protons

The hydrochloride salt typically displays downfield shifts for protons adjacent to the protonated nitrogen atom.

¹³C NMR Spectroscopy (CDCl₃):
Characteristic signals for the free base include:

  • δ 18.7 ppm (CH₂-CN)

  • δ 44.3 ppm (N-CH₂)

  • δ 53.1 ppm (Ph-CH₂)

  • δ 118.7 ppm (CN)

  • δ 127.1–139.5 ppm (aromatic carbons)

Mass Spectrometry

Mass spectrometric analysis of the free base reveals:

  • Molecular ion peak at m/z 160 (M⁺, 5%)

  • Fragment at m/z 120 (40%)

  • Base peak at m/z 91 (100%) corresponding to the tropylium ion

Infrared Spectroscopy

Infrared analysis of the compound shows characteristic absorption bands:

  • ~2240 cm⁻¹ (C≡N stretching)

  • ~3300 cm⁻¹ (N-H stretching)

  • Additional bands for C-H stretching and aromatic ring vibrations

The hydrochloride salt would show additional bands characteristic of the N-H⁺ stretching vibrations, typically appearing at higher wavenumbers compared to the free amine.

Chemical Reactivity Profile

3-(Benzylamino)propanenitrile hydrochloride exhibits a range of chemical reactivities, primarily centered around its functional groups: the nitrile, the secondary amine (as its protonated form), and the benzyl moiety.

Nitrile Group Reactions

The nitrile functionality serves as a versatile handle for further transformations:

  • Hydrolysis to corresponding amides and carboxylic acids

  • Reduction to primary amines using reducing agents such as lithium aluminum hydride

  • Participation in cycloaddition reactions to form heterocyclic compounds

Amine-Centered Reactions

Although the secondary amine exists in its protonated form in the hydrochloride salt, upon neutralization, it can participate in:

  • Alkylation reactions with alkyl halides

  • Acylation with acid chlorides and anhydrides

  • Aza-Michael additions to α,β-unsaturated compounds

Key Reaction Types

The compound has been documented to participate in several reaction types:

Aza-type Michael Reactions

These reactions involve the addition of the secondary amine to α,β-unsaturated systems, forming new carbon-nitrogen bonds. Common reagents include 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, with reactions typically conducted under mild conditions.

Substitution Reactions

The compound can undergo nucleophilic substitution reactions where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Biological Activity

3-(Benzylamino)propanenitrile hydrochloride and its free base exhibit several biological activities that make them relevant for biomedical research and potential therapeutic applications.

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Antioxidant Effects

The compound has demonstrated notable antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular environments. This activity positions it as a potential candidate for applications in conditions characterized by oxidative damage.

Enzyme Inhibition

Research indicates that 3-(Benzylamino)propanenitrile hydrochloride can inhibit specific enzymes involved in crucial metabolic pathways:

  • Protease inhibition: Affecting protein degradation processes

  • Kinase inhibition: Modulating cell signaling pathways critical for proliferation

These inhibitory effects suggest potential applications in therapeutic contexts where enzyme modulation is desired.

Research Applications

The versatile chemical structure of 3-(Benzylamino)propanenitrile hydrochloride has facilitated its use across multiple research domains, with particular emphasis on synthetic chemistry and drug development.

Organic Synthesis Applications

In organic synthesis, the compound serves as a valuable building block for creating more complex molecules:

Chiral Compound Synthesis

The compound has been employed in the synthesis of chiral intermediates, particularly (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, which has applications in pharmaceutical development.

Heterocyclic Chemistry

The nitrile functionality provides an entry point for the construction of various heterocyclic systems, which constitute important scaffolds in medicinal chemistry.

Medicinal Chemistry

In medicinal chemistry research, 3-(Benzylamino)propanenitrile hydrochloride has contributed to the development of:

  • Anticancer agents: Leveraging its enzyme inhibitory properties

  • Antimicrobial compounds: Building upon its intrinsic antimicrobial activity

  • Novel enzyme inhibitors: Exploiting its ability to interact with various protein targets

Kinase Inhibitor Development

Recent research has investigated derivatives of related compounds in the development of LIMK1/2 inhibitors, though the direct application of 3-(Benzylamino)propanenitrile hydrochloride in this specific context requires further investigation .

Comparison with Related Compounds

Understanding the relationship between 3-(Benzylamino)propanenitrile hydrochloride and structurally similar compounds provides valuable context for its applications and properties.

Structural Analogues

Several related compounds share structural similarities with 3-(Benzylamino)propanenitrile hydrochloride:

CompoundKey Structural DifferenceNotable Property Difference
2-(N-benzylamino)pentanenitrileLonger alkyl chainIncreased lipophilicity
2-N-Methylamino-3-methylbutyronitrileMethyl group on nitrogen instead of benzylReduced molecular weight, different reactivity
2-Amino-3-phenylpropanenitrilePrimary amine instead of secondary benzylamineDifferent hydrogen bonding pattern

These structural variations lead to distinct differences in physical properties, reactivity patterns, and biological activities .

Functional Group Impact

The presence of specific functional groups significantly influences the compound's behavior:

  • The nitrile group provides a site for nucleophilic attack and can be transformed into various other functional groups

  • The benzyl group contributes to lipophilicity and potential π-stacking interactions with aromatic systems in biological targets

  • The secondary amine (protonated in the hydrochloride salt) serves as both a hydrogen bond donor and acceptor in molecular interactions

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